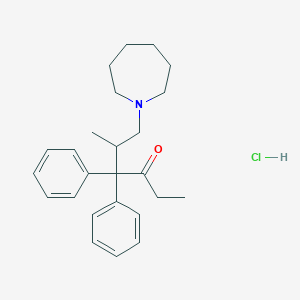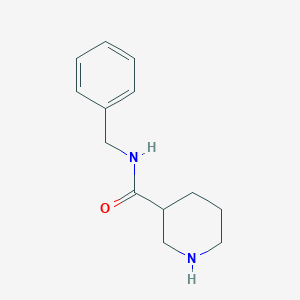![molecular formula C14H16Cl2N2S2 B14002057 3-[2-(3,4-Dichlorophenyl)ethyl]-5-prop-2-enyl-1,3,5-thiadiazinane-2-thione CAS No. 26324-20-9](/img/structure/B14002057.png)
3-[2-(3,4-Dichlorophenyl)ethyl]-5-prop-2-enyl-1,3,5-thiadiazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-thiadiazine-2-thione,3-[2-(3,4-dichlorophenyl)ethyl]tetrahydro-5-(2-propen-1-yl)- typically involves a one-pot domino reaction. This reaction includes the pre-formed dithiocarbamate, formaldehyde, and the amino acid component . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the thiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione,3-[2-(3,4-dichlorophenyl)ethyl]tetrahydro-5-(2-propen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazine ring is modified by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazine derivatives.
科学的研究の応用
2H-1,3,5-Thiadiazine-2-thione,3-[2-(3,4-dichlorophenyl)ethyl]tetrahydro-5-(2-propen-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Employed in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 2H-1,3,5-thiadiazine-2-thione,3-[2-(3,4-dichlorophenyl)ethyl]tetrahydro-5-(2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death . Additionally, its high lipid solubility enhances its cellular uptake, allowing it to reach intracellular targets effectively .
類似化合物との比較
Similar Compounds
3,5-Dimethyltetrahydro-2H-1,3,5-thiadiazine-2-thione: Known for its antimicrobial properties.
Tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione: Used as a pesticide and fungicide.
Uniqueness
2H-1,3,5-Thiadiazine-2-thione,3-[2-(3,4-dichlorophenyl)ethyl]tetrahydro-5-(2-propen-1-yl)- stands out due to its unique structural features, such as the presence of the 3,4-dichlorophenyl and 2-propen-1-yl groups, which enhance its biological activity and specificity .
特性
CAS番号 |
26324-20-9 |
|---|---|
分子式 |
C14H16Cl2N2S2 |
分子量 |
347.3 g/mol |
IUPAC名 |
3-[2-(3,4-dichlorophenyl)ethyl]-5-prop-2-enyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C14H16Cl2N2S2/c1-2-6-17-9-18(14(19)20-10-17)7-5-11-3-4-12(15)13(16)8-11/h2-4,8H,1,5-7,9-10H2 |
InChIキー |
DKAVMJMUWRWBLT-UHFFFAOYSA-N |
正規SMILES |
C=CCN1CN(C(=S)SC1)CCC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


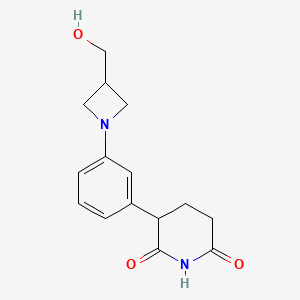
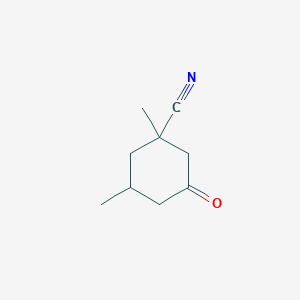

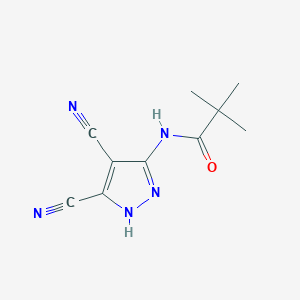
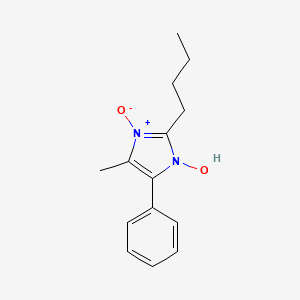
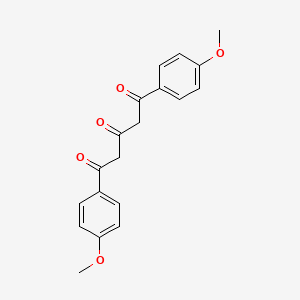
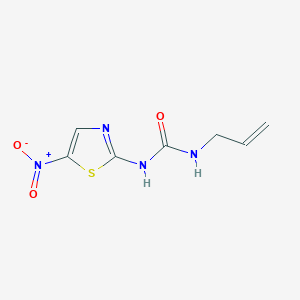
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)
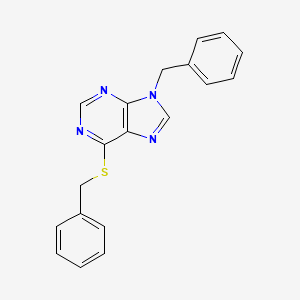
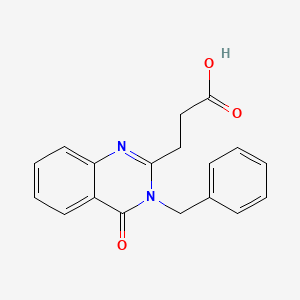
![2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B14002037.png)
![2-bromo-N-(2-bromoethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14002039.png)
